molecular formula C7H7NO2S B2377753 Thiophene, 3-(2-nitro-1-propenyl)- CAS No. 149977-36-6

Thiophene, 3-(2-nitro-1-propenyl)-

Cat. No.: B2377753
CAS No.: 149977-36-6
M. Wt: 169.2
InChI Key: XZGOEBZNMJQGQL-XQRVVYSFSA-N
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Description

Thiophene, 3-(2-nitro-1-propenyl)- is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Thiophene, 3-(2-nitro-1-propenyl)-, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-(2-nitro-1-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Thiophene, 3-(2-nitro-1-propenyl)- can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Thiophene, 3-(2-nitro-1-propenyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiophene, 3-(2-nitro-1-propenyl)- include other thiophene derivatives such as:

  • Thiophene, 2-nitro-1-propenyl-
  • Thiophene, 3-(2-nitro-1-ethyl)-
  • Thiophene, 2-(2-nitro-1-propenyl)-

Uniqueness

Thiophene, 3-(2-nitro-1-propenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-nitroprop-1-enyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGOEBZNMJQGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CSC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404822
Record name Thiophene, 3-(2-nitro-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149977-36-6
Record name Thiophene, 3-(2-nitro-1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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